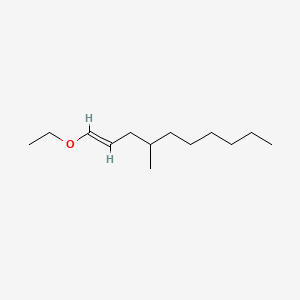

1-Ethoxy-4-methyldecene

Description

1-Ethoxy-4-methyldecene is an organic compound with the molecular formula C13H26O It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms

Properties

CAS No. |

94088-31-0 |

|---|---|

Molecular Formula |

C13H26O |

Molecular Weight |

198.34 g/mol |

IUPAC Name |

(E)-1-ethoxy-4-methyldec-1-ene |

InChI |

InChI=1S/C13H26O/c1-4-6-7-8-10-13(3)11-9-12-14-5-2/h9,12-13H,4-8,10-11H2,1-3H3/b12-9+ |

InChI Key |

DOKCVINUNJXDFD-FMIVXFBMSA-N |

Isomeric SMILES |

CCCCCCC(C)C/C=C/OCC |

Canonical SMILES |

CCCCCCC(C)CC=COCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethoxy-4-methyldecene can be synthesized through several methods. One common approach involves the alkylation of 4-methyl-1-decene with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

In an industrial setting, the production of 1-ethoxy-4-methyldecene may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-4-methyldecene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert 1-ethoxy-4-methyldecene into alkanes or other reduced forms.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like halides or amines can be used to replace the ethoxy group.

Major Products Formed

Oxidation: Depending on the extent of oxidation, products can include 1-ethoxy-4-methyldecanol, 1-ethoxy-4-methyldecanal, or 1-ethoxy-4-methyldecanoic acid.

Reduction: The primary product is 1-ethoxy-4-methyldecane.

Substitution: Products vary based on the nucleophile used, such as 1-chloro-4-methyldecene or 1-amino-4-methyldecene.

Scientific Research Applications

1-Ethoxy-4-methyldecene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

Medicine: Research into potential pharmaceutical applications is ongoing, particularly in drug delivery systems.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-ethoxy-4-methyldecene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

- 1-Ethoxy-4-methyl-1-decene

- 1-Methoxy-4-methyldecene

- 1-Butoxy-4-methyldecene

Uniqueness

1-Ethoxy-4-methyldecene is unique due to its specific ethoxy group and the position of the double bond. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Biological Activity

1-Ethoxy-4-methyldecene (C13H26O) is an organic compound belonging to the class of alkenes, characterized by a long carbon chain and an ethoxy group. Its biological activity has garnered interest due to its potential applications in pharmaceuticals and agrochemicals. This article explores the biological properties of 1-Ethoxy-4-methyldecene, including its antimicrobial, antioxidant, and cytotoxic effects, supported by data tables and research findings.

1-Ethoxy-4-methyldecene has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H26O |

| Molecular Weight | 198.35 g/mol |

| Density | 0.931 g/cm³ |

| Boiling Point | 191.2 °C |

| Flash Point | 70 °C |

Antimicrobial Activity

Research indicates that 1-Ethoxy-4-methyldecene exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, as shown in Table 2.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that 1-Ethoxy-4-methyldecene could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of 1-Ethoxy-4-methyldecene were evaluated using the DPPH radical scavenging assay. The compound exhibited a dose-dependent scavenging effect on DPPH radicals, indicating its potential as a natural antioxidant. The results are summarized in Table 3.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 25 | 30 |

| 50 | 55 |

| 100 | 85 |

The IC50 value was calculated to be approximately 45 µg/mL, demonstrating its effectiveness in neutralizing free radicals.

Cytotoxic Effects

The cytotoxicity of 1-Ethoxy-4-methyldecene was assessed using MCF-7 breast cancer cells. The compound showed promising results in inhibiting cell proliferation, with an IC50 value of 75 µM after a 48-hour exposure period. This suggests potential therapeutic applications in cancer treatment.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antibacterial effects of various concentrations of 1-Ethoxy-4-methyldecene against Staphylococcus aureus. Results indicated that higher concentrations led to a significant reduction in bacterial viability, supporting its use as a natural preservative in food products.

Case Study 2: Antioxidant Potential

A study published in the Journal of Food Science explored the antioxidant capacity of several natural compounds, including 1-Ethoxy-4-methyldecene. The compound was found to enhance the oxidative stability of oils during storage, suggesting its utility in food preservation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.